molecular formula C19H22N4O4S B409313 Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 332103-44-3

Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B409313
CAS No.: 332103-44-3
M. Wt: 402.5g/mol
InChI Key: SIBLRTJLMBFIOR-UHFFFAOYSA-N
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Description

Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C19H22N4O4S . This compound is part of a class of molecules known as purines, which are significant in various biological processes. The structure includes a purine ring system substituted with a 4-methylbenzyl group and an ethyl ester group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated purine derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to mimic natural purines, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a purine derivative with a sulfanylacetate group. Its molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S, and it has a molecular weight of approximately 402.45 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that it may exhibit the following activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Research indicates that it may inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Case Studies

  • Antioxidant Efficacy : A study conducted on the antioxidant properties of the compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
  • Enzyme Inhibition : Research focusing on enzyme kinetics showed that the compound effectively inhibited xanthine oxidase, an enzyme linked to various inflammatory conditions. This inhibition could provide insights into its potential therapeutic applications in treating gout and other inflammatory diseases.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of E. coli and S. aureus
Enzyme InhibitionInhibition of xanthine oxidase

Properties

IUPAC Name

ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-5-27-14(24)11-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBLRTJLMBFIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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